molecular formula C13H14BrNO B1445789 2-Bromo-6-(cyclohexyloxy)benzonitrile CAS No. 1369954-21-1

2-Bromo-6-(cyclohexyloxy)benzonitrile

Cat. No.: B1445789
CAS No.: 1369954-21-1
M. Wt: 280.16 g/mol
InChI Key: RBBGKJHPSCAGNA-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyclohexyloxy)benzonitrile is an organic compound that belongs to the family of benzonitriles. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound has a molecular formula of C14H16BrNO and is known for its unique structural properties, which make it a valuable building block in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-bromo-6-cyclohexyloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBGKJHPSCAGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-6-(cyclohexyloxy)benzonitrile typically involves the bromination of 6-(cyclohexyloxy)benzonitrile. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the benzene ring.

Industrial production methods may involve more advanced techniques, such as the use of continuous flow reactors to optimize reaction efficiency and yield. These methods aim to minimize by-products and enhance the purity of the final product.

Chemical Reactions Analysis

2-Bromo-6-(cyclohexyloxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(cyclohexyloxy)benzonitrile depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom can participate in electrophilic interactions, while the cyclohexyloxy group can influence its lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

2-Bromo-6-(cyclohexyloxy)benzonitrile can be compared with other similar compounds, such as:

    2-Bromo-4-(cyclohexyloxy)benzonitrile: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.

    2-Bromo-6-(methoxy)benzonitrile: The methoxy group replaces the cyclohexyloxy group, resulting in different physical and chemical properties.

    6-(Cyclohexyloxy)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Biological Activity

2-Bromo-6-(cyclohexyloxy)benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula: C14H16BrNO
  • Molecular Weight: 292.19 g/mol
  • Structure: The compound features a bromine atom and a cyclohexyloxy group attached to a benzonitrile core, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It can interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Cytotoxic Effects: Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

Recent research has explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Inhibition of proliferation
HeLa (Cervical)10.5Cell cycle arrest

These results indicate that this compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on MCF-7 Cells:
    A study evaluated the effect of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups .
  • A549 Lung Cancer Model:
    In another investigation using A549 lung cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The study highlighted the role of reactive oxygen species (ROS) in mediating the compound's effects, suggesting oxidative stress as a mechanism for its activity .

Therapeutic Applications

The promising biological activity of this compound positions it as a candidate for further development in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells could lead to fewer side effects compared to conventional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.